molecular formula C8H6BrF3O B13514473 2-(3-Bromo-5-fluorophenyl)-2,2-difluoroethanol

2-(3-Bromo-5-fluorophenyl)-2,2-difluoroethanol

Cat. No.: B13514473
M. Wt: 255.03 g/mol
InChI Key: DMYOGHLNQRSXTP-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)-2,2-difluoroethanol is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of phenyl ethanol, where the phenyl ring is substituted with bromine and fluorine atoms, and the ethanol moiety is difluorinated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)-2,2-difluoroethanol typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)-2,2-difluoroethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: The major product is 2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetone.

    Reduction: The major products are the corresponding dehalogenated compounds.

    Substitution: The major products are the substituted derivatives, such as 2-(3-Amino-5-fluorophenyl)-2,2-difluoroethanol.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)-2,2-difluoroethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorophenylacetic acid: Similar in structure but with an acetic acid moiety instead of ethanol.

    3-Bromo-5-fluorophenol: Similar in structure but with a hydroxyl group instead of difluoroethanol.

    2-(3-Bromo-5-fluorophenyl)acetic acid: Similar in structure but with an acetic acid moiety instead of difluoroethanol.

Uniqueness

2-(3-Bromo-5-fluorophenyl)-2,2-difluoroethanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, as well as the difluoroethanol moiety. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6BrF3O/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3,13H,4H2

InChI Key

DMYOGHLNQRSXTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(CO)(F)F

Origin of Product

United States

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